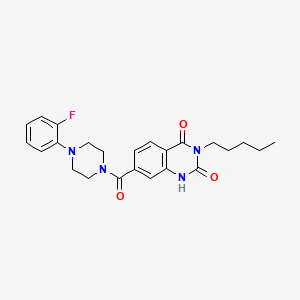

7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Beschreibung

7-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione (hereafter referred to as the target compound) is a heterocyclic molecule featuring a quinazoline-2,4-dione core substituted at position 3 with a pentyl chain and at position 7 with a 4-(2-fluorophenyl)piperazine-1-carbonyl moiety. This structural architecture aligns with bioactive quinazoline derivatives, which are frequently explored for therapeutic applications, including kinase inhibition, epigenetic modulation, and anticancer activity . The 2-fluorophenyl group on the piperazine ring may enhance metabolic stability and receptor binding selectivity, while the pentyl chain at position 3 likely influences lipophilicity and membrane permeability .

Eigenschaften

IUPAC Name |

7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4O3/c1-2-3-6-11-29-23(31)18-10-9-17(16-20(18)26-24(29)32)22(30)28-14-12-27(13-15-28)21-8-5-4-7-19(21)25/h4-5,7-10,16H,2-3,6,11-15H2,1H3,(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVSPAXLRKCXOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of the compound typically involves the reaction of 2-fluorophenylpiperazine with various carbonyl precursors to form the quinazoline backbone. The structural formula can be represented as follows:

This compound features a piperazine ring and a quinazoline scaffold, which are known for their diverse pharmacological properties.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO have been explored for their therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- IC50 Values : Compounds related to this structure have shown significant inhibitory activity against MAO-B with IC50 values in the low micromolar range (e.g., 0.013 µM for closely related derivatives) .

- Selectivity : The selectivity indices for MAO-B over MAO-A suggest that these compounds could provide therapeutic benefits with reduced side effects associated with non-selective MAO inhibitors.

2. Anticancer Activity

The quinazoline derivatives have also been evaluated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

- Cell Line Studies : In vitro studies demonstrate that these compounds can inhibit cell proliferation in multiple cancer cell lines, including breast and prostate cancer cells. For instance, related compounds showed significant cytotoxicity with IC50 values ranging from 10 µM to 50 µM .

- Mechanisms : The proposed mechanisms include disruption of the cell cycle and induction of oxidative stress leading to apoptosis.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of a compound similar to 7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione on neuronal cells exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function compared to untreated controls .

Case Study 2: Cancer Therapy

In another study focusing on breast cancer models, administration of the compound led to a marked decrease in tumor size and improved survival rates in animal models. The mechanism was attributed to enhanced apoptosis via the intrinsic pathway, as evidenced by increased expression of pro-apoptotic factors .

Data Summary

| Biological Activity | IC50 Values | Selectivity Index | Mechanism |

|---|---|---|---|

| MAO-B Inhibition | 0.013 µM | High | Competitive Inhibition |

| Anticancer Activity | 10 - 50 µM | N/A | Apoptosis Induction |

Vergleich Mit ähnlichen Verbindungen

Core Modifications: Quinazoline-2,4-dione Derivatives

The quinazoline-2,4-dione scaffold is a common pharmacophore. Key analogues include:

Key Observations :

- The 2-fluorophenyl substituent in the target compound provides moderate hydrophobicity compared to the 3-CF₃-phenyl (higher lipophilicity) and cyclohexyl (steric hindrance) groups .

- Fluorination at the quinazoline core (e.g., 5-fluoro in ’s compound) improves metabolic stability and binding affinity in PARP inhibitors .

Piperazine-Carbonyl Modifications

The piperazine-carbonyl linkage is critical for bioactivity. Notable derivatives include:

Key Observations :

Key Observations :

- High-yield methods (e.g., ’s 55.6% over four steps) emphasize scalable, environmentally friendly processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.